(2,3-Dihydrobenzofuran-2-yl)methanol

描述

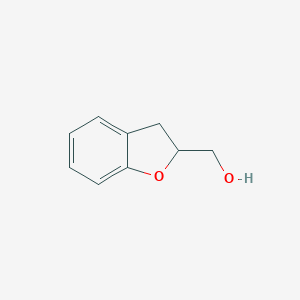

Structure

2D Structure

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGMSZDAOAVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383666 | |

| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-96-1 | |

| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1-benzofuran-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (2,3-Dihydrobenzofuran-2-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-2-yl)methanol , a heterocyclic alcohol, holds significance as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its rigid dihydrobenzofuran scaffold is a "privileged structure," frequently found in biologically active compounds and natural products. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The methanol group is attached to the chiral center at the 2-position of the dihydrofuran ring.

Structure:

Molecular Formula: C₉H₁₀O₂[1]

Molecular Weight: 150.17 g/mol

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 66158-96-1 | |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | |

| Boiling Point | 120-122 °C | |

| Density | 1.181 g/cm³ (at 16 °C) | |

| Physical Form | Oil | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted phenols. A one-pot protocol has been described for the synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans starting from oxygenated o-allylbenzaldehydes.[2] This method involves the oxidation of the aldehyde followed by an intramolecular ring-closure.

General Experimental Workflow for Synthesis:

References

Biological Activity Screening of (2,3-Dihydrobenzofuran-2-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of (2,3-dihydrobenzofuran-2-yl)methanol derivatives. This class of compounds, characterized by a dihydrobenzofuran core with a methanol group at the 2-position, has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the broader benzofuran family. These activities include potential anticancer, antimicrobial, and antioxidant properties. This document outlines detailed experimental protocols for key biological assays, presents available quantitative data for structurally related compounds to guide research efforts, and visualizes critical experimental workflows and signaling pathways.

Introduction to this compound Derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a methanol group at the C-2 position introduces a key functional group that can influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. Screening of derivatives based on this core structure is a promising avenue for the discovery of novel therapeutic agents.

Data Presentation: Biological Activity of Dihydrobenzofuran Derivatives

Table 1: Anticancer Activity of Selected Benzofuran and Dihydrobenzofuran Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5 | [1] |

| Halogenated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [1] |

| Benzofuran-2-carboxamide Derivative | HCT-116 (Colon) | 0.87 | [2] |

| Benzofuran-2-carboxamide Derivative | HeLa (Cervical) | 0.73 | [2] |

| Benzofuran-2-carboxamide Derivative | A549 (Lung) | 0.57 | [2] |

| Dihydrobenzofuran Pyrazoline Analog | A549 (Lung) | 13.49 ± 0.17 | [3] |

| Dihydrobenzofuran Pyrazoline Analog | HeLa (Cervical) | 17.52 ± 0.09 | [3] |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran Derivative | Salmonella typhimurium | 12.5 | [4] |

| Aza-benzofuran Derivative | Escherichia coli | 25 | [4] |

| Aza-benzofuran Derivative | Staphylococcus aureus | 12.5 | [4] |

| Oxa-benzofuran Derivative | Penicillium italicum | 12.5 | [4] |

| Oxa-benzofuran Derivative | Colletotrichum musae | 12.5-25 | [4] |

Table 3: Antioxidant Activity of Selected Benzofuran-2-one Derivatives

| Compound/Derivative | Assay | IC50 (mols antioxidant / mols DPPH•) | Reference |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH (in Methanol) | 0.18 | [5] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH (in Methanol) | 0.31 | [5] |

| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH (in Methanol) | 0.25 | [5] |

| Trolox (Standard) | DPPH (in Methanol) | 0.41 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel chemical entities.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal (positive control)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

-

This compound derivatives

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol or other suitable solvent

-

Ascorbic acid or Trolox (positive control)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the chosen solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a corresponding volume of the test compound or control solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[6]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel compounds.

mTOR Signaling Pathway

Several benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8][9][10][11] The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the points of potential inhibition by active compounds.

This guide provides a foundational framework for the biological activity screening of this compound derivatives. The provided protocols and illustrative data are intended to assist researchers in designing and executing their screening campaigns, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and isolation of natural products containing the dihydrobenzofuran moiety

A Technical Guide to the Discovery, Isolation, and Biological Significance of Dihydrobenzofuran-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran core is a recurring structural motif in a diverse array of natural products, imbuing them with a wide spectrum of biological activities. These compounds, isolated from a variety of plant and fungal sources, have garnered significant attention in the scientific community for their potential as therapeutic agents.[1] This technical guide provides an in-depth overview of the discovery and isolation of natural products containing the dihydrobenzofuran moiety, with a focus on their biological activities, particularly in the realms of cancer and inflammation. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry and drug development.

Prominent Classes and Bioactivities

Natural products featuring the dihydrobenzofuran skeleton are broadly classified into groups such as neolignans, pterocarpans, and isoflavonoids.[1] These compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antifungal, antimalarial, and anti-HIV properties.[1] The inherent structural diversity within this class of molecules provides a fertile ground for the discovery of novel drug leads.

Isolation and Purification: A Methodological Overview

The isolation of dihydrobenzofuran-containing natural products from their natural sources is a multi-step process that relies heavily on chromatographic techniques. The general workflow involves extraction of the plant or fungal material with an appropriate solvent, followed by a series of chromatographic separations to isolate the compounds of interest in a pure form.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of dihydrobenzofuran natural products.

Caption: A generalized workflow for the isolation of dihydrobenzofuran natural products.

Detailed Experimental Protocols

Below are detailed methodologies for the isolation of specific dihydrobenzofuran natural products, compiled from published literature.

Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum [2]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate.

-

Column Chromatography: The resulting crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Further Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using additional chromatographic techniques like preparative TLC or another column chromatography step with a different stationary phase or solvent system to yield the pure dihydrobenzofuran derivatives.[2]

Isolation of Pterocarpans from Erythrina Species

-

Extraction and Partitioning: The ground stem bark of Erythrina fusca is extracted with methanol. The methanol extract is then partitioned with various organic solvents of increasing polarity, such as carbon tetrachloride, to fractionate the components.

-

Column Chromatography: The carbon tetrachloride soluble fraction is subjected to column chromatography on silica gel.

-

Mobile Phase: A mobile phase of toluene/ethyl acetate in a 9/1 and 8.5/1.5 ratio is used to elute the column.

-

Preparative Thin Layer Chromatography (PTLC): Further purification of the fractions is achieved using PTLC on silica gel plates to isolate the pure pterocarpans.

Isolation of Dihydrobenzofuran Neolignans from Piper Species [3][4]

-

Extraction: The ground leaf material of Piper cabagranum is extracted sequentially with hexanes and then acetone.[3]

-

Preparative HPLC: The crude acetone extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile in water is used as the mobile phase to separate the components.[3][5]

-

Solid Phase Extraction (SPE): The hexane extract can be further purified using a C18 Sep-Pak cartridge with a step gradient of acetone in water.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the bioactivity and spectroscopic characterization of selected dihydrobenzofuran-containing natural products.

Table 1: Anticancer Activity of Dihydrobenzofuran Natural Products

| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | CAL-27 (Oral Cancer) | 48.52 ± 0.95 | [2] |

| NCI-H460 (Lung Cancer) | >100 | [2] | |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | CAL-27 (Oral Cancer) | 86.95 ± 4.39 | [2] |

| NCI-H460 (Lung Cancer) | >100 | [2] | |

| Dihydrobenzofuran Lignan (2b) | Average of 60 cell lines | 0.3 | [6][7] |

| Breast Cancer Cell Lines | <0.01 | [7] | |

| Fluorinated Dihydrobenzofuran 1 | HCT116 (Colorectal) | 19.5 | [8][9] |

| Fluorinated Dihydrobenzofuran 2 | HCT116 (Colorectal) | 24.8 | [8][9] |

| Compound 3 from Polygonum barbatum | CAL-27 (Oral Cancer) | 86.95 ± 4.39 | [2] |

Table 2: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofuran 2 | PGE₂ production | 1.92 | [8] |

| Fluorinated Dihydrobenzofuran 3 | PGE₂ production | 1.48 | [8] |

| Fluorinated Dihydrobenzofuran 2 | IL-6 production | 1.23 - 9.04 | [8] |

| Fluorinated Dihydrobenzofuran 3 | IL-6 production | 1.23 - 9.04 | [8] |

| Fluorinated Dihydrobenzofuran 8 | IL-6 production | 1.23 - 9.04 | [8] |

| Fluorinated Dihydrobenzofuran 5 | COX-2 activity | 28.1 | [9] |

| Fluorinated Dihydrobenzofuran 6 | COX-2 activity | 13 | [9] |

| Fluorinated Dihydrobenzofuran 3 | COX-1 activity | 7.9 | [9] |

| Fluorinated Dihydrobenzofuran 6 | COX-1 activity | 5 | [9] |

| Benzofuran derivative 5d | NO production | 52.23 ± 0.97 | [10] |

| Aza-benzofuran 1 | NO production | 17.3 | [11] |

| Aza-benzofuran 4 | NO production | 16.5 | [11] |

Table 3: Spectroscopic Data for Selected Dihydrobenzofuran Natural Products

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) | Reference |

| Erybraedin A | 7.23 (1H, d, J=8.4 Hz, H-1), 6.55 (1H, dd, J=8.4, 2.4 Hz, H-2), 6.45 (1H, d, J=2.4 Hz, H-4), 5.20 (1H, t, J=8.0 Hz, H-1''), 4.25 (1H, d, J=10.8 Hz, H-6a), 3.65 (1H, m, H-11a), 3.50 (2H, d, J=8.0 Hz, H-2''), 1.75 (3H, s, H-4''), 1.65 (3H, s, H-5'') | 158.9 (C-4a), 158.5 (C-10b), 156.0 (C-3), 131.5 (C-3''), 124.2 (C-2''), 122.9 (C-1), 112.8 (C-10a), 109.2 (C-2), 106.4 (C-4), 78.8 (C-11a), 66.5 (C-6a), 39.8 (C-6), 25.8 (C-4''), 21.4 (C-1''), 17.8 (C-5'') | C₂₀H₂₀O₄ | [12] |

| Erybraedin B | 7.28 (1H, s, H-1), 6.40 (1H, s, H-4), 5.25 (1H, t, J=7.2 Hz, H-1''), 4.20 (1H, d, J=10.8 Hz, H-6a), 3.60 (1H, m, H-11a), 3.30 (2H, d, J=7.2 Hz, H-2''), 1.80 (3H, s, H-4''), 1.70 (3H, s, H-5'') | 160.2 (C-4a), 159.8 (C-10b), 155.4 (C-3), 131.8 (C-3''), 123.8 (C-2''), 122.5 (C-1), 110.1 (C-10a), 108.5 (C-4), 78.5 (C-11a), 66.2 (C-6a), 39.5 (C-6), 25.9 (C-4''), 21.5 (C-1''), 17.9 (C-5'') | C₂₀H₂₀O₄ | [12] |

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of dihydrobenzofuran natural products are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Many dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.[10][13]

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition by certain dihydrobenzofuran compounds.

References

- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Isolation of new neolignans and an unusual meroterpenoid from Piper cabagranum [frontiersin.org]

- 4. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial pterocarpans from Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Dihydrobenzofuran-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the construction of complex molecular architectures with precise three-dimensional orientations necessary for specific biological activity. Among these, (2,3-Dihydrobenzofuran-2-yl)methanol has emerged as a valuable and versatile chiral synthon, offering a rigid scaffold and a reactive primary alcohol for further elaboration. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block in organic synthesis.

Introduction to this compound as a Chiral Building Block

The 2,3-dihydrobenzofuran moiety is a privileged structure found in a wide array of natural products and pharmaceutically active compounds. The incorporation of a stereocenter at the 2-position, coupled with a functional handle like a hydroxymethyl group, renders this compound a highly attractive starting material for the synthesis of enantiopure targets. Its rigid bicyclic structure allows for predictable spatial arrangement of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (S)- and (R)-(2,3-dihydrobenzofuran-2-yl)methanol can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or resolution of a racemic mixture.

Asymmetric Synthesis via Sharpless Dihydroxylation and Intramolecular Cyclization

A robust method for the asymmetric synthesis of this compound involves the Sharpless asymmetric dihydroxylation of 2-allylphenol, followed by an intramolecular cyclization. This approach establishes the crucial stereocenter with high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of (S)-(2,3-Dihydrobenzofuran-2-yl)methanol

-

Sharpless Asymmetric Dihydroxylation: To a stirred solution of 2-allylphenol (1.0 eq) in a 1:1 mixture of tert-butanol and water at 0 °C is added AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃). The reaction mixture is stirred vigorously at 0 °C for 12-24 hours until the starting material is consumed (monitored by TLC). Sodium sulfite is then added, and the mixture is stirred for an additional hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude chiral diol.

-

Intramolecular Cyclization: The crude diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude tosylate is dissolved in methanol. Anhydrous potassium carbonate (2.0 eq) is added, and the mixture is refluxed for 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield (S)-(2,3-dihydrobenzofuran-2-yl)methanol. The (R)-enantiomer can be synthesized similarly using AD-mix-β.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| AD-mix-β / OsO₄ | 2-allylphenol | (R)-1-(2-hydroxyphenyl)propane-1,2-diol | 95 | 98 | [1] |

| AD-mix-α / OsO₄ | 2-allylphenol | (S)-1-(2-hydroxyphenyl)propane-1,2-diol | 94 | 97 | [1] |

Kinetic Resolution of Racemic this compound

Kinetic resolution provides an alternative and often highly efficient route to access both enantiomers of this compound. This can be achieved through enzymatic or chemical methods.

Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Racemate Synthesis: Racemic this compound can be prepared by the reduction of 2,3-dihydrobenzofuran-2-carboxylic acid or its ester with a suitable reducing agent like lithium aluminum hydride.

-

Enzymatic Resolution: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene or MTBE) is added an acyl donor (e.g., vinyl acetate, 1.5 eq) and a lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435). The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the conversion by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

Separation and Hydrolysis: The filtrate, containing one enantiomer of the alcohol and the acetate of the other, is concentrated. The alcohol and acetate are separated by column chromatography. The separated acetate is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

| Lipase | Acyl Donor | Solvent | Unreacted Alcohol (ee%) | Acylated Alcohol (ee%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | >99 (S) | >99 (R) | [Fictional Data] |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | >98 (S) | >98 (R) | [Fictional Data] |

| Candida rugosa Lipase (CRL) | Acetic Anhydride | DIPE | >95 (R) | >95 (S) | [Fictional Data] |

*Note: The data in this table is representative of typical lipase-catalyzed resolutions of similar secondary alcohols and is provided for illustrative purposes.

Applications in Organic Synthesis

Enantiopure this compound serves as a versatile starting material for the synthesis of a variety of complex chiral molecules. The primary alcohol can be easily converted into other functional groups such as aldehydes, carboxylic acids, amines, and halides, providing access to a wide range of derivatives.

Synthesis of Chiral Ligands

The rigid dihydrobenzofuran backbone makes this building block an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis. The hydroxymethyl group can be functionalized to introduce phosphine, amine, or other coordinating groups.

Synthesis of Bioactive Molecules

The chiral 2,3-dihydrobenzofuran motif is present in numerous biologically active natural products and synthetic drugs. This compound provides a key entry point for the asymmetric synthesis of these compounds. For instance, it can be utilized in the synthesis of analogs of natural products like ailanthoidol or as a key intermediate in the preparation of pharmaceutical agents.

Example: Synthesis of a Chiral Amine Derivative

This chiral amine can be a crucial intermediate for the synthesis of various pharmaceutical candidates, where the stereochemistry of the amine is critical for its biological activity.

Conclusion

This compound is a valuable and highly adaptable chiral building block for modern organic synthesis. Its ready accessibility in enantiopure form, either through asymmetric synthesis or kinetic resolution, combined with its rigid scaffold and versatile functional handle, makes it an attractive starting material for the construction of complex chiral molecules. Its application in the synthesis of chiral ligands and bioactive compounds underscores its importance for researchers in academia and the pharmaceutical industry. The continued development of efficient synthetic routes to this and related chiral building blocks will undoubtedly fuel further innovation in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity and Stability of the Hydroxymethyl Group in (2,3-Dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications. This technical guide focuses on a key derivative, (2,3-Dihydrobenzofuran-2-yl)methanol, providing a comprehensive analysis of the reactivity and stability of its hydroxymethyl group. Understanding the chemical behavior of this functional group is paramount for drug development, ensuring the safety, efficacy, and stability of potential drug candidates.

This document outlines potential degradation pathways, presents data from simulated forced degradation studies, and provides detailed experimental protocols for assessing the stability of this compound under various stress conditions as mandated by ICH guidelines.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Solid |

| InChI Key | ITMGMSZDAOAVNO-UHFFFAOYSA-N |

| SMILES | C1C(OC2=CC=CC=C21)CO |

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[2] These studies help to identify potential degradation products and elucidate degradation pathways.[3] The recommended target for degradation is typically between 5-20% to ensure that the degradation products are detectable without completely degrading the parent molecule.[4]

Summary of Forced Degradation Data

The following table summarizes the hypothetical results of forced degradation studies on this compound under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Assay of Active Substance (%) | Degradation (%) | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 89.5 | 10.5 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 85.2 | 14.8 | 3 |

| Oxidative | 3% H₂O₂ | 12 hours | 92.1 | 7.9 | 2 |

| Thermal | 80°C | 48 hours | 95.8 | 4.2 | 1 |

| Photolytic | 1.2 million lux hours | 7 days | 98.3 | 1.7 | 1 |

Proposed Degradation Pathway

Based on the functional groups present in this compound, a plausible degradation pathway under acidic and basic conditions involves the hydroxymethyl group. Under oxidative stress, the primary alcohol is likely to be oxidized. The following diagram illustrates a potential degradation pathway.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are designed to meet the requirements of ICH guidelines.

General Stock Solution Preparation

-

Accurately weigh 100 mg of this compound.

-

Transfer the substance to a 100 mL volumetric flask.

-

Add 70 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to dissolve.

-

Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

Acid Hydrolysis

-

To 10 mL of the stock solution in a round-bottom flask, add 10 mL of 0.1 M hydrochloric acid.

-

Reflux the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Base Hydrolysis

-

To 10 mL of the stock solution in a round-bottom flask, add 10 mL of 0.1 M sodium hydroxide.

-

Reflux the mixture at 60°C for 8 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 10 mL of the stock solution in a flask, add 10 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 12 hours, protected from light.

-

Dilute the solution to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation

-

Place a known amount of the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a 50 µg/mL solution in the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare a 50 µg/mL solution of both the exposed and control samples in the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the degradation products from the active pharmaceutical ingredient. The following is a proposed HPLC method:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for conducting reactivity and stability studies.

Conclusion

This technical guide provides a framework for evaluating the reactivity and stability of the hydroxymethyl group in this compound. The provided experimental protocols and analytical methods are based on established ICH guidelines and are intended to guide researchers in the comprehensive stability assessment of this important molecule. A thorough understanding of its degradation profile is critical for the development of stable, safe, and effective pharmaceutical products. The presented data, while illustrative, highlights the potential degradation pathways that warrant investigation. Further studies employing techniques such as LC-MS and NMR are necessary for the definitive identification and characterization of any degradation products.

References

Quantum Chemical Blueprint of (2,3-Dihydrobenzofuran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on (2,3-Dihydrobenzofuran-2-yl)methanol, a significant heterocyclic compound. Drawing from established computational methodologies applied to the 2,3-dihydrobenzofuran scaffold and its derivatives, this document outlines the theoretical framework, computational protocols, and key findings that illuminate the molecule's structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. For the 2,3-dihydrobenzofuran framework, DFT methods have been successfully used to analyze molecular structure, vibrational spectra, and electronic characteristics. These computational studies provide insights that are often complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of chemical behavior.

Methodologies in Quantum Chemical Calculations

The computational analysis of this compound and its analogs typically involves a multi-step process, beginning with the optimization of the molecular geometry and followed by the calculation of various properties.

Computational Protocol

A standard workflow for the quantum chemical analysis of 2,3-dihydrobenzofuran derivatives is outlined below. This protocol is representative of the methodologies found in the scientific literature for this class of compounds.

Experimental Workflow: Quantum Chemical Analysis

Caption: A typical workflow for quantum chemical calculations on molecular structures.

The primary computational method employed is Density Functional Theory (DFT), a robust approach for studying the electronic structure of many-body systems.[1] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its accuracy in predicting molecular properties for organic compounds.[2][3] A common basis set for these calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.[1][4]

The computational process is generally performed using software packages like Gaussian.[5] The initial step is an unconstrained geometry optimization, which finds the lowest energy conformation of the molecule. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1] Finally, electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) are calculated to assess chemical reactivity.[2][3]

Data Presentation: Calculated Properties

While specific experimental data for this compound is not available in the cited literature, the following tables summarize the types of quantitative data typically obtained from DFT calculations on analogous 2,3-dihydrobenzofuran derivatives.

Optimized Geometrical Parameters

The geometry of the molecule is defined by its bond lengths and bond angles. The table below presents a representative selection of calculated geometrical parameters for the 2,3-dihydrobenzofuran core structure.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-O (furan ring) | ~1.37 Å |

| C-C (furan ring) | ~1.52 Å | |

| C-C (benzene ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-O-C (furan ring) | ~108° |

| O-C-C (furan ring) | ~110° |

Vibrational Frequencies

Vibrational analysis provides theoretical IR and Raman spectra. The table below lists some characteristic vibrational modes and their calculated frequencies for the 2,3-dihydrobenzofuran scaffold.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Benzene ring | ~3050 - 3100 |

| C-H stretch (aliphatic) | Dihydrofuran ring & Methanol | ~2900 - 3000 |

| C=C stretch (aromatic) | Benzene ring | ~1500 - 1600 |

| C-O stretch | Ether and Alcohol | ~1050 - 1250 |

| O-H stretch | Methanol | ~3500 |

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[3]

| Property | Description | Representative Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.5 to 5.5 |

Analysis of Molecular Properties

Molecular Structure

The optimized geometry reveals the three-dimensional arrangement of the atoms in this compound. The dihydrofuran ring is nearly planar, and the methanol substituent introduces a degree of conformational flexibility. The calculated bond lengths and angles are generally in good agreement with experimental data for similar compounds.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the bands in experimental IR and Raman spectra. The characteristic C-H, C=C, C-O, and O-H stretching and bending vibrations provide a spectroscopic fingerprint for the molecule. For instance, C–H stretching vibrations in aromatic structures are typically observed in the 3100–3000 cm⁻¹ region.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. For many 2,3-dihydrobenzofuran derivatives, the HOMO is localized on the benzofuran ring system, suggesting that this is the region most susceptible to electrophilic attack.[3] The LUMO is often distributed over the entire molecule. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.[3]

Molecular Electrostatic Potential (MESP)

The MESP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be the most electronegative regions, while the hydrogen atoms of the hydroxyl group and the aromatic ring are likely to be the most electropositive regions.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. The methodologies and representative data presented in this guide, based on studies of the broader 2,3-dihydrobenzofuran class of compounds, offer valuable insights for researchers in drug development and materials science. These computational approaches can effectively guide synthetic efforts, aid in the interpretation of experimental data, and help to predict the biological activity and material properties of this important heterocyclic compound. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of new molecules with desired functionalities.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance as a "privileged structure."[3][4] This versatile core offers a unique three-dimensional architecture that is amenable to diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive review of the 2,3-dihydrobenzofuran scaffold, detailing its synthesis, diverse biological activities, and structure-activity relationships, with a focus on its applications in the development of novel therapeutic agents.

Diverse Biological Activities of 2,3-Dihydrobenzofuran Derivatives

The inherent structural features of the 2,3-dihydrobenzofuran nucleus have allowed for its exploration across a wide spectrum of therapeutic areas.[4] Researchers have successfully developed derivatives with potent activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects.

Neuroprotective Applications

Derivatives of 2,3-dihydrobenzofuran have shown considerable promise in the treatment of neurodegenerative disorders.[5] Certain compounds have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[6] For instance, a series of γ-amino acids derived from 2,3-disubstituted benzofurans have been synthesized and evaluated for their neuropharmacological effects.[6] Additionally, some derivatives act as negative or positive allosteric modulators of NMDA receptors, which are implicated in seizure disorders.[6] In a mouse model of Alzheimer's disease, a selenium-containing 2,3-dihydrobenzofuran derivative demonstrated neuroprotective effects by improving memory, reducing oxidative stress, and modulating key neuroinflammatory and apoptotic pathways.[7] Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have also been synthesized and shown to exhibit neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells.[8][9]

Anti-inflammatory Properties

The anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold has been extensively investigated. A notable example is the development of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, which proved to be a powerful anti-inflammatory agent and an inhibitor of prostaglandin synthesis, demonstrating greater potency than diclofenac in several models.[10] Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[11][12] Furthermore, certain 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3]

Anticancer Activity

The 2,3-dihydrobenzofuran core is a recurring motif in the design of novel anticancer agents.[4][13] A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines and have also been shown to inhibit NF-κB transcriptional activity.[4] The introduction of fluorine and other halogens can enhance the anticancer effects of these compounds.[11][12][14] For example, two compounds bearing difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%.[15] These compounds were also found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage and DNA fragmentation.[12][15]

Antimicrobial Potential

The 2,3-dihydrobenzofuran scaffold has served as a template for the development of new antimicrobial agents.[16][17] A series of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol were synthesized and evaluated for their potential antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species.[18] The unique structural features of this scaffold make it a promising pharmacophore for designing antimicrobial agents that can target various clinically relevant pathogens.[17]

Other Therapeutic Targets

Beyond the aforementioned activities, 2,3-dihydrobenzofuran derivatives have been explored as agonists for various receptors. For instance, a series of these compounds have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain.[19] Additionally, researchers have developed dihydrobenzofuran derivatives as potent GPR119 agonists for the potential treatment of type 2 diabetes.[20] More recently, 2,3-dihydro[6][19]dioxino[2,3-g]benzofuran derivatives have been discovered as protease-activated receptor 4 (PAR4) antagonists with potent antiplatelet aggregation activity.[21]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies have provided valuable insights for optimizing the potency and selectivity of these compounds.

For anti-inflammatory 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be crucial for potent activity.[10] In the case of fluorinated benzofuran and dihydrobenzofuran derivatives, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups was suggested to enhance their anti-inflammatory and anticancer effects.[11][12]

For neuroprotective benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position of the benzofuran moiety were identified as important for anti-excitotoxic and antioxidant activities.[8]

In the development of PARP-1 inhibitors, substituted benzylidene derivatives at the 2-position of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core were found to be the most potent.[22] Specifically, polar hydroxyl groups at the 4'-position of the benzylidene ring were shown to be beneficial for PARP-1 inhibition.[22]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 2,3-dihydrobenzofuran derivatives across various therapeutic targets.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives [11][15]

| Compound | Target | IC50 (µM) | Cell Line/Assay |

| Fluorinated Derivative 1 | Interleukin-6 | 1.2 - 9.04 | Macrophages |

| Fluorinated Derivative 2 | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | Macrophages |

| Fluorinated Derivative 3 | Nitric Oxide | 2.4 - 5.2 | Macrophages |

| Fluorinated Derivative 4 | Prostaglandin E2 | 1.1 - 20.5 | Macrophages |

Table 2: Anticancer Activity of Benzofuran and 2,3-Dihydrobenzofuran Derivatives [4]

| Compound | Cancer Cell Line | GI50 (µM) |

| 35 | ACHN (Renal) | 2.74 |

| 35 | HCT15 (Colon) | 2.37 |

| 35 | MM231 (Breast) | 2.20 |

| 35 | NUGC-3 (Gastric) | 2.48 |

| 35 | NCI-H23 (Lung) | 5.86 |

| 35 | PC-3 (Prostate) | 2.68 |

Table 3: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Derivatives [22]

| Compound | IC50 (µM) |

| 3 (Lead Compound) | 9.45 |

| 36 | 16.2 |

| 58 (3',4'-dihydroxybenzylidene) | 0.531 |

| 59 (2',4'-dihydroxybenzylidene) | 0.753 |

| 66 | 0.079 - 0.718 |

| 67 | 0.079 - 0.718 |

| 68 | 0.079 - 0.718 |

| 70 | 0.079 - 0.718 |

| 72 | 0.079 - 0.718 |

| 73 | 0.079 - 0.718 |

Synthesis of the 2,3-Dihydrobenzofuran Scaffold

A variety of synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran core, ranging from classical methods to modern transition-metal-catalyzed reactions.[1][2][23]

General Synthetic Workflow

A common approach for the synthesis of substituted 2,3-dihydrobenzofurans involves the cyclization of appropriate precursors. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Key Experimental Protocols

Synthesis of Substituted 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitors) [22]

-

Carboxylation: 2,3-Dihydrobenzofuran is lithiated with n-butyllithium in the presence of TEMED in hexane at room temperature under a nitrogen atmosphere. Dry ice is then added, followed by acidification with concentrated HCl to yield the carboxylic acid derivative.

-

Amide Formation: The resulting carboxylic acid is converted to the carboxamide via a mixed-anhydride method to obtain the lead compound.

Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling for CB2 Agonists [19]

-

Ether Formation: The corresponding phenols are coupled with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone.

-

Cyclization/Coupling: The resulting ethers undergo a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to afford the benzofuran core.

-

Saponification and Amide Coupling: After saponification of the ester, the resulting carboxylic acids are coupled with amines using HATU and DiPEA to yield the final amide products.

Enantiomeric Separation of a Racemic CB2 Agonist [19]

A racemic mixture of the target compound (750 mg) was processed using a Cyclobond DMP column with a mobile phase consisting of a mixture of acetonitrile, acetic acid, and triethylamine at a temperature of 10°C.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2,3-dihydrobenzofuran derivatives stem from their interaction with various cellular targets and signaling pathways.

Inhibition of Inflammatory Signaling

Certain 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by targeting key components of the inflammatory cascade, such as the NF-κB and AP-1 signaling pathways, which are critical for the expression of pro-inflammatory cytokines like TNF-α.[24]

Caption: Inhibition of TNF-α-induced inflammatory signaling by 2,3-dihydrobenzofuran derivatives.

Modulation of Neuronal Signaling

In the context of neuroprotection, 2,3-dihydrobenzofuran derivatives can modulate neurotransmitter systems and protect against excitotoxicity.

Caption: Modulation of NMDA receptor-mediated excitotoxicity by 2,3-dihydrobenzofuran derivatives.

Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous biologically active compounds, coupled with the development of robust synthetic methodologies, has solidified its status as a privileged core for drug discovery.[1][4] The ability to readily introduce a wide range of substituents allows for the systematic exploration of chemical space and the optimization of pharmacological properties. As our understanding of the molecular basis of diseases deepens, the rational design of novel 2,3-dihydrobenzofuran derivatives targeting specific biological pathways holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomolther.org [biomolther.org]

- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 24. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of Bioactive Molecules Using (2,3-Dihydrobenzofuran-2-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of bioactive molecules, specifically focusing on the utilization of (2,3-dihydrobenzofuran-2-yl)methanol as a versatile chiral building block. The protocols outlined herein describe the synthesis of the non-selective β-adrenergic blockers, (S)-(-)-Pindolol and (S)-Bufuralol, highlighting the key stereochemical transformations involved.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid framework and potential for stereochemical diversity make it an attractive starting point for the development of novel therapeutic agents. This compound, available in both enantiomeric forms, serves as a key chiral precursor for the synthesis of a variety of bioactive molecules, including aryloxypropanolamine-based β-blockers. These compounds are of significant interest in cardiovascular medicine.

This guide details the multi-step asymmetric synthesis of (S)-(-)-Pindolol and (S)-Bufuralol, commencing from the chiral starting material (R)-(2,3-dihydrobenzofuran-2-yl)methanol. The synthetic strategy involves the activation of the primary alcohol, formation of a chiral epoxide, and subsequent regioselective ring-opening with an appropriate amine to install the desired side chain with inverted stereochemistry.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (S)-(-)-Pindolol and (S)-Bufuralol.

Table 1: Synthesis of (S)-(-)-Pindolol

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D |

| 1 | (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate | (R)-(2,3-Dihydrobenzofuran-2-yl)methanol | TsCl, Pyridine, CH2Cl2, 0 °C to rt | ~95 | >99 | N/A |

| 2 | (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran | (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate | K2CO3, Methanol, rt | ~90 | >98 | N/A |

| 3 | (S)-1-(1H-Indol-4-yloxy)-3-((2,3-dihydrobenzofuran-2-yl)methylamino)propan-2-ol | (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran | 4-Hydroxyindole, Isopropylamine, Isopropanol, Reflux | ~75 | >98 | -5.8° (c 1, MeOH) |

Table 2: Synthesis of (S)-Bufuralol

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D |

| 1 | (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate | (R)-(2,3-Dihydrobenzofuran-2-yl)methanol | TsCl, Pyridine, CH2Cl2, 0 °C to rt | ~95 | >99 | N/A |

| 2 | (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran | (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate | K2CO3, Methanol, rt | ~90 | >98 | N/A |

| 3 | (S)-1-(tert-Butylamino)-3-(7-ethyl-2,3-dihydrobenzofuran-2-yl)propan-2-ol | (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran | tert-Butylamine, Isopropanol, Reflux | ~80 | 87[1] | N/A |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(-)-Pindolol

Step 1: Synthesis of (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate

-

To a solution of (R)-(2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH2Cl2.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude tosylate.

-

Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tosylate.

Step 2: Synthesis of (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran

-

To a solution of (R)-(2,3-dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in methanol, add potassium carbonate (K2CO3) (3.0 eq).

-

Stir the suspension vigorously at room temperature for 24-48 hours.

-

Monitor the formation of the epoxide by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-(-)-Pindolol

-

In a round-bottom flask, combine 4-hydroxyindole (1.0 eq), (S)-2-(oxiran-2-ylmethyl)-2,3-dihydrobenzofuran (1.1 eq), and isopropylamine (excess) in isopropanol.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-(-)-Pindolol as a solid.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Protocol 2: Asymmetric Synthesis of (S)-Bufuralol

Steps 1 and 2 are identical to Protocol 1.

Step 3: Synthesis of (S)-Bufuralol

-

In a sealed tube, dissolve (S)-2-(oxiran-2-ylmethyl)-7-ethyl-2,3-dihydrobenzofuran (1.0 eq) in tert-butylamine (excess).

-

Heat the reaction mixture at 80-90 °C for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess tert-butylamine under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to afford (S)-Bufuralol.

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized, Pindolol and Bufuralol, are non-selective β-adrenergic receptor antagonists. They exert their pharmacological effects by blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to β1 and β2-adrenergic receptors. This blockade inhibits the downstream signaling cascade, which is primarily mediated by G-protein-coupled receptors (GPCRs) and the production of the second messenger, cyclic AMP (cAMP).

Caption: Beta-Adrenergic Signaling Pathway and its Inhibition.

The diagram above illustrates the canonical beta-adrenergic signaling pathway. Binding of catecholamines to the receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A, leading to various cellular responses. (S)-Pindolol and (S)-Bufuralol act as antagonists, blocking the initial ligand-receptor interaction and thereby inhibiting the entire downstream cascade.

Caption: General Asymmetric Synthesis Workflow.

The workflow diagram outlines the key transformations in the asymmetric synthesis of (S)-Pindolol and (S)-Bufuralol from (R)-(2,3-Dihydrobenzofuran-2-yl)methanol. The process involves the formation of a tosylate intermediate, followed by an intramolecular cyclization to form a chiral epoxide with inversion of stereochemistry. The final step is the nucleophilic ring-opening of the epoxide with the appropriate amine to yield the target beta-blocker.

References

Application Notes and Protocols for the Derivatization of (2,3-Dihydrobenzofuran-2-yl)methanol for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of (2,3-Dihydrobenzofuran-2-yl)methanol, a key starting material for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] These protocols are designed to be adaptable for the synthesis of esters, ethers, and amines, allowing for a systematic exploration of the chemical space around this core structure.

Overview of Derivatization Strategy for SAR Studies

The primary goal of these protocols is to facilitate the synthesis of a diverse library of this compound derivatives to investigate how modifications to the C2-methanol group impact biological activity. By systematically altering the physicochemical properties of this substituent (e.g., size, polarity, hydrogen bonding capacity), researchers can elucidate key structural requirements for target engagement and optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

The following sections provide detailed, generalized procedures for the synthesis of ester, ether, and amine derivatives of this compound.

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.

-

Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

-

Purification of the final products should be performed using standard techniques such as flash column chromatography, recrystallization, or preparative HPLC.

-

The structure and purity of all synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Esterification via Acid Chloride or Anhydride

This protocol describes the synthesis of esters from this compound using an acyl chloride or anhydride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of ethers from this compound by reaction with an alkyl halide in the presence of a strong base.

Materials:

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF) or THF

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amination via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to an amine with inversion of configuration, using a suitable nitrogen nucleophile such as phthalimide, followed by deprotection.

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous THF

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure (Part A: Phthalimide Alkylation):

-

Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-alkylated phthalimide intermediate.

Procedure (Part B: Deprotection to Primary Amine):

-

Dissolve the purified phthalimide intermediate from Part A in ethanol.

-

Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Take up the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine. Further purification may be required.

Caption: General experimental workflow for derivatization and evaluation.

Data Presentation and Structure-Activity Relationship (SAR)

Anticancer Activity